molecular formula C25H30ClNO3 B12349834 (1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride

(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride

Cat. No.: B12349834
M. Wt: 436.0 g/mol
InChI Key: RVCSYOQWLPPAOA-ZYIGQORTSA-M
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Description

(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium-2’,2’,3’,3’,4’,4’,5’,5’-d8,monochloride is a complex organic compound with a unique spiro structure. This compound is characterized by its bicyclic octane and pyrrolidine rings, which are fused together in a spiro configuration. The presence of a hydroxy-diphenylacetoxy group adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium-2’,2’,3’,3’,4’,4’,5’,5’-d8,monochloride typically involves multiple steps:

    Formation of the bicyclic octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the pyrrolidine ring: This step often involves a cyclization reaction where the pyrrolidine ring is formed and fused to the bicyclic octane structure.

    Attachment of the hydroxy-diphenylacetoxy group: This step involves esterification or acylation reactions to introduce the hydroxy-diphenylacetoxy moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the spiro configuration.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alkanes, altered spiro compounds.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Study of spiro compounds: It serves as a model compound for studying the properties and reactivity of spiro structures.

Biology

    Enzyme inhibition studies: The compound can be used to study the inhibition of specific enzymes due to its unique structure.

    Receptor binding studies: Its structure allows it to bind to certain biological receptors, making it useful in pharmacological research.

Medicine

    Drug development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostic agents: It can be used in the development of diagnostic agents due to its ability to interact with biological molecules.

Industry

    Material science: The compound can be used in the development of new materials with specific properties.

    Catalysis: Its structure makes it a potential catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium-2’,2’,3’,3’,4’,4’,5’,5’-d8,monochloride involves its interaction with specific molecular targets. The hydroxy-diphenylacetoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spiro structure allows for unique binding interactions, which can modulate the activity of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium derivatives: These compounds share the spiro structure but may have different functional groups.

    Hydroxy-diphenylacetoxy derivatives: Compounds with similar hydroxy-diphenylacetoxy groups but different core structures.

Uniqueness

    Unique spiro structure: The combination of the bicyclic octane and pyrrolidine rings in a spiro configuration is unique.

    Functional group diversity: The presence of the hydroxy-diphenylacetoxy group adds to its chemical diversity and potential reactivity.

Properties

Molecular Formula

C25H30ClNO3

Molecular Weight

436.0 g/mol

IUPAC Name

[(1S,5S)-2',2',3',3',4',4',5',5'-octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m0./s1/i7D2,8D2,15D2,16D2;

InChI Key

RVCSYOQWLPPAOA-ZYIGQORTSA-M

Isomeric SMILES

[2H]C1(C(C([N+]2(C1([2H])[2H])[C@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)([2H])[2H])([2H])[2H])[2H].[Cl-]

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]

Origin of Product

United States

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